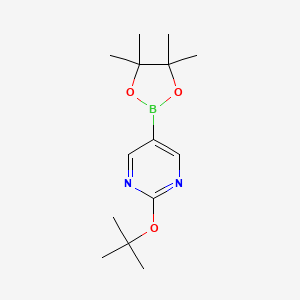

2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Description

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-16-8-10(9-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRJVKNFXCGULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of this compound typically involves the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (a pinacol boronate ester) onto a pyrimidine ring substituted with a tert-butoxy group. The common approach is a palladium-catalyzed borylation or Suzuki-Miyaura coupling starting from halogenated pyrimidine precursors or triflate derivatives.

Key Preparation Routes and Reaction Conditions

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

- Starting Materials : Halogenated pyrimidine derivatives (e.g., 5-bromo or 5-triflate substituted pyrimidines) bearing a tert-butoxy group at the 2-position.

- Reagents : Bis(pinacolato)diboron as the boron source, potassium acetate as a base.

- Catalyst : (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Solvent : 1,4-dioxane.

- Conditions : Reaction mixture is degassed, refilled with nitrogen, and heated at 80 °C overnight.

- Workup : Filtration through Celite, concentration, and purification by silica gel chromatography.

- Yield : High yields reported, e.g., 93% in related pyridine derivatives.

This method is robust and widely used for installing the boronate ester group on heteroaromatic rings including pyrimidines.

Radical-Mediated Borylation Using Alkyl Nitrites

- Starting Materials : Aromatic amines or halogenated aromatic compounds.

- Reagents : Diboronic ester, tert-butyl nitrite as radical initiator.

- Solvent : Acetonitrile.

- Conditions : Room temperature, typically 4 hours.

- Catalyst : Benzoyl peroxide or similar radical initiators.

- Purification : Column chromatography using petroleum ether or petroleum ether/ethyl acetate mixtures.

- Example : Preparation of related boronate esters from aromatic amines with tert-butyl nitrite and diboronic esters has been demonstrated.

This method provides a mild alternative to palladium catalysis, especially for substrates sensitive to metal catalysts.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Halogenated pyrimidine + Bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc | Pd-catalyzed borylation in 1,4-dioxane at 80 °C overnight | ~90-93% |

| 2 | Reaction mixture workup and purification by silica gel chromatography | Isolation of pure 2-(tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | - |

Detailed Example from Literature

A palladium-catalyzed borylation was performed by mixing 5-triflate-2-(tert-butoxy)pyrimidine with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in 1,4-dioxane. The reaction was degassed and heated at 80 °C overnight under nitrogen atmosphere. After filtration and concentration, purification by silica gel chromatography afforded the desired boronate ester in 93% yield. The product was characterized by ^1H NMR and LC-MS confirming its identity and purity.

Analytical Data for Confirmation

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) : Characteristic singlets for the pinacol methyl groups (~1.3 ppm, 12H), tert-butoxy group (~1.4 ppm, 9H), and aromatic protons in the pyrimidine ring.

- [^13C NMR](pplx://action/followup) : Signals corresponding to boronate ester carbons (~84 ppm), tert-butoxy carbon (~26 ppm), and aromatic carbons.

- Mass Spectrometry : Molecular ion peaks consistent with the calculated molecular weight of the compound.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagents | Solvent | Temp & Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | Halogenated tert-butoxy pyrimidine | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-dioxane | 80 °C, overnight | ~90-93% | Most common, high yield |

| Radical Borylation | Aromatic amines + diboronic ester | tert-Butyl nitrite, benzoyl peroxide | Acetonitrile | RT, 4 h | Moderate to high | Mild conditions, metal-free |

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide under specific conditions.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically used in cross-coupling reactions.

Major Products

Oxidation: Tert-butyl hydroperoxide.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its boron-containing moiety is significant in drug design due to the role of boron in biological systems and its ability to form stable complexes with various biomolecules.

- Anticancer Activity : Research indicates that derivatives of boron compounds can exhibit anticancer properties. The specific structure of 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine enhances its interaction with biological targets involved in cancer proliferation pathways .

- Neuroprotective Effects : Studies have shown that pyrimidine derivatives can possess neuroprotective properties. The incorporation of the dioxaborolane group may enhance the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis due to its ability to participate in various chemical reactions.

- Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds widely used in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The tert-butoxy group serves as a protective group that can be selectively removed or modified under mild conditions, facilitating further functionalization of the pyrimidine ring .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The incorporation of boron into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing into developing new polymeric materials using 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine as a building block .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butoxy group can undergo oxidation, while the dioxaborolane moiety can engage in cross-coupling reactions. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Substituent Variations and Structural Properties

The following table summarizes key analogs and their structural differences:

Notes:

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is a critical application for these boronic esters. Key findings:

- Reaction Rate : Smaller substituents (e.g., methoxy ) enable faster coupling due to reduced steric hindrance.

- Yield Optimization : Electron-deficient analogs (e.g., 2-fluoro ) may achieve higher yields in electron-rich aryl halide couplings.

- Steric Challenges : The tert-butoxy group’s bulk may necessitate elevated temperatures or prolonged reaction times for efficient coupling .

Stability and Handling

- Boronic Ester Stability: Electron-withdrawing groups (e.g., fluorine ) enhance stability against hydrolysis.

- Storage Conditions : Analogs with hydrophobic groups (e.g., tert-butoxy) may require anhydrous storage, whereas polar derivatives (e.g., methoxyethoxy ) are more tolerant to moisture.

Biological Activity

2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H24BNO3

- Molecular Weight : 277.17 g/mol

- CAS Number : 885693-20-9

Research indicates that this compound may interact with various biological pathways. Notably, it has been shown to modulate cell growth and differentiation through inhibition of the TGF-β signaling pathway. This pathway is crucial in regulating cellular processes such as proliferation and apoptosis.

Key Findings:

- Inhibition of TGF-β Type I Receptor : The compound acts as an inhibitor of the TGF-β type I receptor serine-threonine kinase (ALK5), which is involved in various fibrotic diseases and cancer progression .

- Kinase Inhibition : Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against several kinases involved in cancer signaling pathways, suggesting potential applications in oncology .

Biological Activity Assays

The biological activity of 2-(tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has been evaluated using various assays:

| Assay Type | Description | Results |

|---|---|---|

| Cell Proliferation Assay | Evaluates the effect on cell growth in vitro | Significant inhibition observed |

| Kinase Activity Assay | Measures the compound's effect on specific kinases | IC50 values in subnanomolar range |

| Apoptosis Assay | Assesses induction of programmed cell death | Enhanced apoptosis in treated cells |

Case Studies

Several studies have explored the therapeutic implications of this compound:

- Fibrosis Models : In vivo studies utilizing animal models of fibrosis have shown that treatment with this compound reduces fibrotic markers and improves tissue remodeling .

- Cancer Research : In a study focused on breast cancer cell lines, the compound demonstrated potent anti-proliferative effects by inducing apoptosis and inhibiting migration and invasion .

- Comparative Studies : When compared to other known kinase inhibitors, 2-(tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine exhibited a unique profile with lower toxicity and higher selectivity towards cancerous cells .

Q & A

Q. What are the common synthetic routes for preparing 2-(tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A standard protocol involves reacting a halogenated pyrimidine precursor (e.g., 5-bromo-2-(tert-butoxy)pyrimidine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous 1,4-dioxane at 80–100°C . Alternative routes may employ direct borylation of pyrimidine derivatives using iridium catalysts under inert conditions. Solvent choice and catalyst loading significantly impact yield .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (>98% purity threshold) and ¹H/¹³C NMR (e.g., characteristic tert-butoxy singlet at δ 1.3 ppm and pyrimidine protons at δ 8.5–9.0 ppm). X-ray crystallography (using SHELX software for refinement) confirms stereochemistry and bond angles, particularly for boron-containing intermediates . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 307.2 for C₁₅H₂₃BN₂O₃) .

Q. What solvents and conditions optimize its stability during storage?

The compound is moisture-sensitive and should be stored under argon at –20°C. Solubility data indicate stability in anhydrous THF and DMSO (up to 50 mM), while aqueous solutions induce hydrolysis of the boronic ester. Degradation products (e.g., boronic acid derivatives) can be monitored via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy group influence reactivity in cross-coupling reactions?

The tert-butoxy group acts as a steric hindrance modulator , slowing transmetalation steps in Suzuki-Miyaura couplings. Computational studies suggest its electron-donating nature increases electron density on the pyrimidine ring, enhancing oxidative addition to Pd(0) catalysts. However, steric bulk may reduce coupling efficiency with bulky aryl halides. Comparative studies with methoxy or unsubstituted analogs show ~15% lower yields for the tert-butoxy derivative in couplings with ortho-substituted aryl halides .

Q. What methodological challenges arise in crystallographic refinement of boron-containing derivatives like this compound?

Boron atoms exhibit low electron density, complicating X-ray diffraction analysis. SHELXL refinement (using anisotropic displacement parameters) is recommended, with constraints applied to B–O bond lengths (1.36–1.47 Å) and tetrahedral geometry. Disordered tert-butoxy groups require TLS parameterization to model thermal motion accurately. Data collection at low temperature (100 K) minimizes thermal vibrations .

Q. How can discrepancies in reported solubility data be resolved?

Discrepancies (e.g., DMSO vs. THF solubility) often stem from batch-specific impurities or residual catalysts. Repurification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) followed by lyophilization improves consistency. Solubility should be measured using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine) under standardized conditions (25°C, N₂ atmosphere) .

Q. What strategies mitigate boronic ester hydrolysis during prolonged reactions?

Use of anhydrous solvents (e.g., distilled THF over molecular sieves) and scavengers (e.g., 2,6-lutidine) reduces hydrolysis. For aqueous-phase reactions, buffered systems (pH 7–8) with Na₂CO₃ or Cs₂CO₃ stabilize the boronate intermediate. Kinetic studies show hydrolysis half-life >24 hrs in DMSO at 25°C, but <4 hrs in H₂O/THF (1:1) .

Q. How does this compound perform in meta-selective C–H borylation reactions?

In Ir-catalyzed reactions, the pyrimidine ring directs meta-borylation of benzylamine derivatives via a coordination-insertion mechanism. The tert-butoxy group enhances regioselectivity (meta:para ratio >10:1) by sterically blocking ortho positions. Yields range from 60–75% with [Ir(COD)(OMe)]₂ as a catalyst and dtbpy as a ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.